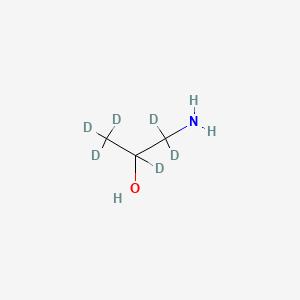
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 is a deuterated analog of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated ketones, while reduction can produce deuterated alcohols.
Aplicaciones Científicas De Investigación
(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study hydrogen-deuterium exchange processes.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in deuterium-labeled drugs to study pharmacokinetics and drug metabolism.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mecanismo De Acción
The mechanism of action of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 involves its interaction with molecular targets through hydrogen-deuterium exchange. This isotopic substitution can affect the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-propanol: The non-deuterated analog of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6.
Deuterated Alcohols: Compounds like deuterated methanol or ethanol, which also contain deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition, which makes it particularly useful for tracing studies and mechanistic investigations. Its deuterium atoms provide a distinct advantage in NMR spectroscopy and other analytical techniques, allowing for precise tracking of molecular transformations.
Propiedades
Fórmula molecular |
C3H9NO |
|---|---|
Peso molecular |
81.15 g/mol |
Nombre IUPAC |
1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D |
Clave InChI |
HXKKHQJGJAFBHI-LIDOUZCJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)O |
SMILES canónico |
CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















